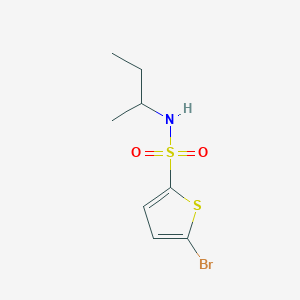![molecular formula C19H20Cl3N3O3S B296890 N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B296890.png)
N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "compound X" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of compound X involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of inflammatory mediators. By inhibiting COX-2 activity, compound X reduces inflammation and pain. Additionally, compound X has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which contribute to the development of inflammatory diseases. Additionally, compound X has been shown to reduce pain and improve joint function in animal models of arthritis. In cancer cells, compound X has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of compound X is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases. Additionally, its ability to inhibit the growth of cancer cells makes it a potential anti-cancer agent. However, one of the limitations of compound X is its complex synthesis method, which requires strict adherence to safety protocols and good laboratory practices.
Orientations Futures
There are several future directions for the study of compound X. One potential direction is the development of more efficient synthesis methods that can be scaled up for industrial production. Additionally, further studies are needed to determine the safety and efficacy of compound X in human clinical trials. Finally, the potential of compound X as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, should be investigated.
Méthodes De Synthèse
The synthesis of compound X involves several steps, including the reaction of 3-chlorophenylpiperazine with 2-oxoethyl isocyanate to form the intermediate product. This intermediate is then reacted with 2,5-dichlorobenzene sulfonyl chloride to yield the final product, compound X. The synthesis of this compound is complex and requires strict adherence to safety protocols and good laboratory practices.
Applications De Recherche Scientifique
Compound X has been studied extensively for its potential applications in the field of medicine. It has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, compound X has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C19H20Cl3N3O3S |
|---|---|
Poids moléculaire |
476.8 g/mol |
Nom IUPAC |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C19H20Cl3N3O3S/c1-29(27,28)25(18-12-15(21)5-6-17(18)22)13-19(26)24-9-7-23(8-10-24)16-4-2-3-14(20)11-16/h2-6,11-12H,7-10,13H2,1H3 |
Clé InChI |
BZLHJOKSXGJVPH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296807.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296808.png)

![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide](/img/structure/B296811.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2,3-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296813.png)
![N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296814.png)

![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296821.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)
![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)
![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide](/img/structure/B296827.png)
![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)